Methyl 2,5-difluoro-4-methoxybenzoate
Description
Methyl 2,5-difluoro-4-methoxybenzoate (CAS No. 1261830-21-0) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol. It is synthesized as a high-purity intermediate (≥97%) for pharmaceutical applications, particularly in active pharmaceutical ingredient (API) production . The compound features a benzoate backbone substituted with two fluorine atoms at positions 2 and 5, a methoxy group at position 4, and a methyl ester group at position 1. Its structural uniqueness lies in the electron-withdrawing effects of fluorine atoms, which influence reactivity and stability, making it valuable in drug discovery and organic synthesis .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,5-difluoro-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMWFDNTWXTIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
One effective method involves nucleophilic aromatic substitution on a fluorinated nitrobenzene derivative:
Step A: Preparation of 4-fluoro-2-methoxy-1-nitrobenzene by reacting 2,4-difluoro-1-nitrobenzene with methanol in the presence of potassium tert-butoxide at 0°C, followed by stirring at room temperature. The reaction mixture is worked up by aqueous extraction and crystallization to isolate the product with high yield (~87%).
Step B: Reduction of the nitro group to an amine using Raney Nickel catalyst under hydrogen atmosphere in methanol at 25-30°C, yielding 4-fluoro-2-methoxyaniline with ~98% yield.
Step C: Acetylation of the aniline to form N-(4-fluoro-2-methoxyphenyl)acetamide using acetic anhydride and acetic acid at 25-90°C, followed by aqueous workup and crystallization (~83% yield).
Step D: Nitration of the acetamide derivative using fuming nitric acid and sulfuric acid at 0-5°C to introduce a nitro group at the 5-position, producing N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (~78% yield).
Step E: Hydrolysis of the acetamide and reduction of the nitro group to amine under reflux with hydrochloric acid, followed by basification and extraction, to obtain 4-fluoro-2-methoxy-5-nitroaniline (~73% yield).
This sequence is a robust route for introducing fluorine and methoxy groups regioselectively and can be adapted for further esterification to obtain methyl esters.
Esterification of 2,5-Difluoro-4-methoxybenzoic Acid
Starting from 2,5-difluoro-4-methoxybenzoic acid, methyl esterification is typically performed by refluxing the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
For example, methyl 4-chloro-3-methoxybenzoate was prepared by refluxing the corresponding acid in methanol with sulfuric acid overnight, followed by workup with water extraction and purification by silica gel chromatography. This procedure is analogous for methyl 2,5-difluoro-4-methoxybenzoate.
Electrophilic Aromatic Substitution and Formylation
Electrophilic aromatic formylation using difluoro(phenylsulfanyl)methane reagents in the presence of DMF and chloride ions has been reported to functionalize aromatic esters selectively, although yields and reaction times vary with substrate activation.
Such methods may be adapted to introduce aldehyde or other functional groups on fluorinated methoxybenzoates, which can be further converted to esters.
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | SNAr substitution | 2,4-difluoro-1-nitrobenzene, MeOH, KOtBu, 0-20°C | 4-fluoro-2-methoxy-1-nitrobenzene | 87 | Controlled temp, inert |
| B | Nitro reduction | Raney Ni, H2, MeOH, 25-30°C | 4-fluoro-2-methoxyaniline | 98 | Hydrogenation |
| C | Acetylation | Acetic anhydride, AcOH, 25-90°C | N-(4-fluoro-2-methoxyphenyl)acetamide | 83 | Acid catalyzed |
| D | Nitration | Fuming HNO3, H2SO4, 0-5°C | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 78 | Low temp nitration |
| E | Hydrolysis + reduction | HCl reflux, basification, extraction | 4-fluoro-2-methoxy-5-nitroaniline | 73 | Acid hydrolysis |
| F | Esterification | Methanol, H2SO4 reflux | This compound | 75-90* | Acid-catalyzed esterification |
*Yield range estimated based on analogous esterifications.
The use of potassium tert-butoxide in methanol at low temperature allows selective substitution of fluorine atoms with methoxy groups without overreaction or decomposition.
Raney nickel catalyzed hydrogenation is efficient for nitro group reduction under mild conditions, preserving sensitive substituents.
Acid-catalyzed esterification in methanol under reflux is effective for converting benzoic acids to methyl esters with high purity and yield.
Electrophilic aromatic substitution methods for functionalization of fluorinated aromatic esters require careful control of reaction conditions to avoid side reactions and low yields.
The preparation of this compound involves a multi-step synthetic route combining nucleophilic aromatic substitution, reduction, acetylation, nitration, hydrolysis, and esterification. The key to high yield and regioselectivity lies in the controlled reaction conditions, choice of reagents such as potassium tert-butoxide and Raney nickel, and careful workup procedures. The methods are well-documented in patent literature and peer-reviewed research, providing a reliable framework for laboratory or industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate in an acidic medium is often employed.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Reduction: Methyl 2,5-difluoro-4-methoxybenzyl alcohol.
Oxidation: 2,5-difluoro-4-methoxybenzoic acid.
Scientific Research Applications
Methyl 2,5-difluoro-4-methoxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various fluorinated organic compounds.
Biology: Employed in the study of enzyme-substrate interactions involving esterases.
Medicine: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2,5-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
Structural Isomers: Methyl 3,5-Difluoro-4-Methoxybenzoate
The closest structural analog is Methyl 3,5-difluoro-4-methoxybenzoate (CAS No. 329-45-3), which shares the same molecular formula (C₉H₈F₂O₃) and weight (202.15 g/mol) but differs in fluorine substitution (positions 3 and 5 vs. 2 and 5) .
Key Differences:
For instance, the 2,5-substitution may enhance steric hindrance near the ester group, affecting hydrolysis rates compared to the 3,5-isomer .
Functional Analogs: Sulfonylurea Methyl Esters
Compounds like metsulfuron methyl ester (CAS-associated) and triflusulfuron methyl ester () are methyl esters with triazine and sulfonylurea moieties. While they share the methyl ester functional group, their benzene rings are substituted with sulfonamide and heterocyclic groups, making them potent herbicides . In contrast, this compound lacks these bulky substituents, highlighting its role in pharmaceuticals rather than agrochemicals .
Simpler Methyl Esters: Methyl Salicylate
Methyl salicylate (CAS No. 119-36-8), a common ester of salicylic acid, differs in substitution (hydroxyl and methoxy groups vs. fluorine and methoxy). It is widely used in fragrances and topical analgesics, whereas this compound’s fluorination enhances its stability and suitability for synthetic chemistry .
Biological Activity
Methyl 2,5-difluoro-4-methoxybenzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₈F₂O₃
- Molecular Weight : 202.15 g/mol
- Functional Groups : Methoxy (-OCH₃) and difluoro substituents (-F) at the 2 and 5 positions on the benzene ring.
These substituents are hypothesized to influence the compound's reactivity and biological interactions significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and binding affinity to target sites. This compound may exhibit various biological activities such as:
- Antimicrobial Activity : Its structural analogs have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Antioxidant Activity : Compounds with methoxy groups are known for their ability to scavenge free radicals, thereby mitigating oxidative stress in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound's analogs. For instance, a comparative analysis was conducted to evaluate the Minimum Inhibitory Concentration (MIC) against various pathogens:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.004 | E. cloacae |
| Compound B | 0.008 | S. aureus |
| This compound | TBD | TBD |
The exact MIC for this compound remains to be established but is expected to be competitive based on structural similarities with other active compounds.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzoate compounds exhibited significant antibacterial activity, outperforming traditional antibiotics like ampicillin in some cases . The study emphasized the role of fluorine substituents in enhancing antibacterial efficacy. -
Antioxidant Activity Assessment :
In vitro assays indicated that compounds similar to this compound possess substantial antioxidant properties, as measured by their ability to reduce reactive oxygen species (ROS) levels in cellular models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2,5-difluoro-4-methoxybenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of 2,5-difluoro-4-methoxybenzoic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Alternatively, nucleophilic aromatic substitution (SNAr) on a pre-fluorinated aromatic precursor may be employed. Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios to minimize side products like hydrolyzed acids or over-fluorinated derivatives. Purity can be monitored via HPLC with a C18 column and UV detection at 254 nm .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at C4, fluorines at C2/C5) and absence of unreacted precursors.
- GC-MS or LC-MS : Detect low-level impurities (e.g., methyl ester hydrolysis products).
- Melting Point Analysis : Compare with literature values (if available) to confirm crystallinity.
- Elemental Analysis : Validate empirical formula (C₉H₈F₂O₃). Discrepancies >0.3% warrant recrystallization or column chromatography .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Use a mixed solvent system (e.g., ethyl acetate/hexane) due to moderate polarity. Dissolve the crude product in minimal ethyl acetate at 50°C, then gradually add hexane until cloudiness appears. Cool to 4°C for slow crystallization. Solubility tests in DMSO, acetone, and dichloromethane can guide alternative solvent selection .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The 2,5-difluoro arrangement creates electron-deficient aromatic rings, enhancing SNAr reactivity at para positions. Experimental design should compare reaction rates with mono-fluoro or non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring). DFT calculations (B3LYP/6-31G*) can model charge distribution and predict regioselectivity. For example, methoxy at C4 may sterically hinder ortho positions, directing nucleophiles to C6 .
Q. What strategies resolve contradictions in X-ray crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL (v.2018/3) for refinement:
- Apply restraints for fluorine atoms with high thermal motion.
- Test for twinning via PLATON’s TWINCHECK; if detected, refine using a twin law (e.g., -h, -k, l).
- Validate hydrogen bonding networks with Mercury (CCDC) to ensure packing consistency .
Q. How can substituent effects on photostability be systematically analyzed for this compound?
- Methodological Answer : Conduct accelerated UV degradation studies (e.g., 300–400 nm light, 25°C) in inert (N₂) and aerobic conditions. Monitor degradation via:
- HPLC-UV/Vis : Quantify parent compound decay.
- LC-QTOF-MS : Identify photoproducts (e.g., demethylation or defluorination).
- Compare with analogs (e.g., 4-methoxy vs. 4-nitro derivatives) to isolate fluorine’s role in radical scavenging .
Data Analysis and Optimization
Q. What computational methods predict the acid dissociation constant (pKa) of this compound?
- Methodological Answer : Use COSMO-RS (via Turbomole) or SPARC online calculator to estimate pKa. Input SMILES structure (COC1=C(C(=C(C=C1)F)F)C(=O)OC) and validate with experimental potentiometric titration in 20% MeOH/water. Fluorine’s electron-withdrawing effect lowers pKa (~2.5–3.0) compared to non-fluorinated analogs .
Q. How can conflicting NMR data for fluorine-coupled protons be reconciled?
- Methodological Answer : Fluorine-proton coupling (³JHF) in aromatic systems causes splitting. Acquire ¹H-¹⁹F HOESY spectra to confirm through-space interactions. For complex splitting, use Bruker TopSpin’s NMR simulation module with spin parameters (JHF ≈ 8–12 Hz). Compare with 2-fluoro-4-methoxybenzoate derivatives to isolate substituent effects .
Comparative Studies
Q. How does the bioactivity of this compound compare to its chloro or hydroxyl analogs?
- Methodological Answer : Perform in vitro assays (e.g., enzyme inhibition or antimicrobial tests) under standardized conditions. For example, compare IC₅₀ against acetylcholinesterase with 3,5-dichloro-4-hydroxybenzoate (). Fluorine’s electronegativity may enhance binding affinity but reduce solubility, requiring logP measurements (shake-flask method) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
